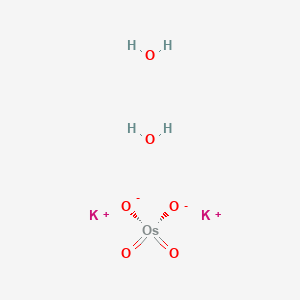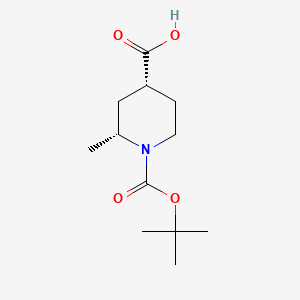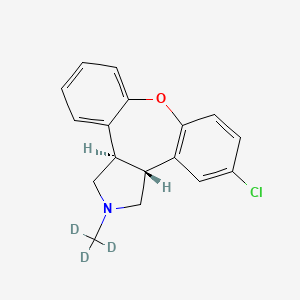
Asenapine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asenapine is an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a serotonin, dopamine, noradrenaline, and histamine antagonist in which asenapine possess more potent activity with serotonin receptors than dopamine .
Synthesis Analysis
Asenapine is a second-generation (atypical) antipsychotic medication with two formulations that differ from other available antipsychotics, a sublingual tablet and a transdermal ‘patch.’ . The asymmetric total synthesis of (+)-asenapine, an atypical antipsychotic drug, used for treating schizophrenia and acute mania associated with bipolar disorder, is reported. The key steps are the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .
Molecular Structure Analysis
Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .
Chemical Reactions Analysis
Asenapine has a complex pharmacodynamic profile with affinities at multiple dopamine, serotonin, histamine, and α-adrenergic receptors, all at which asenapine functions as an antagonist . Sublingual asenapine tablets are absorbed in the oral mucosa, with a Tmax occurring between 30 and 90 min .
Physical And Chemical Properties Analysis
Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .
科学的研究の応用
Unique Human Receptor Signature : Asenapine displays high affinity and a distinct rank order of binding affinities for various receptors, including serotonin, adrenoceptors, dopamine receptors, and histamine receptors. It differs appreciably from other antipsychotic drugs in its binding affinity and antagonistic properties, suggesting its unique pharmacological profile (Shahid et al., 2009).
Impact on Monoaminergic Systems : Asenapine's administration leads to changes in the activities of monoaminergic systems, including dopamine, serotonin, and noradrenaline neurons. These effects could be important for the treatment of mood disorders and schizophrenia (Oosterhof et al., 2015).
Differential Regional and Dose-Related Effects on Dopamine Receptor Subtypes : Asenapine has region-specific and dose-dependent effects on dopamine receptor subtypes in the rat forebrain, which may contribute to its unique psychopharmacological properties (Tarazi et al., 2008).
Asenapine in Treatment of Schizophrenia and Bipolar Disorder : It has been shown to be effective in alleviating both positive and negative symptoms of schizophrenia compared to placebo, and also exhibits long-term efficacy in bipolar I disorder (Bishara & Taylor, 2009).
Postmortem Distribution in Forensic Toxicology : Asenapine has been analyzed in postmortem casework, which assists in forensic toxicology interpretations (Miller et al., 2013).
Electrophysiological Characterization : In vivo electrophysiological studies have characterized the effects of asenapine on various receptors, including serotonin, adrenergic, and dopamine receptors, indicating potent antagonistic and partial agonistic activities (Ghanbari et al., 2009).
特性
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-IBZLBPKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asenapine-d3 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)
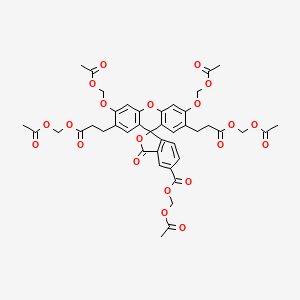
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
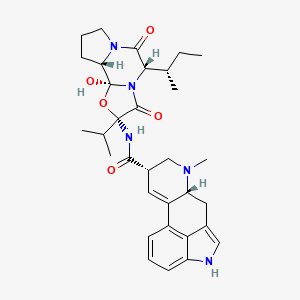
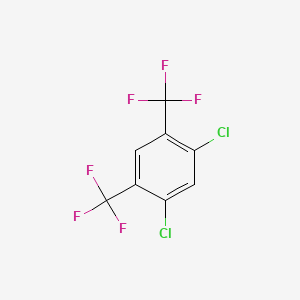
![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
